Pyralomicin 1c

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

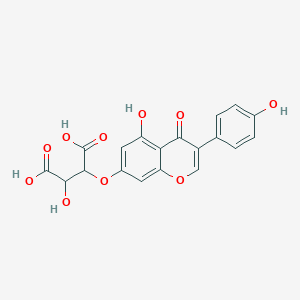

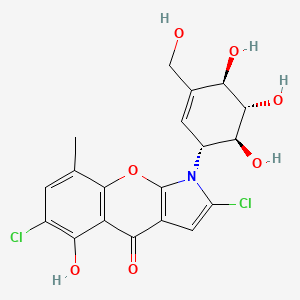

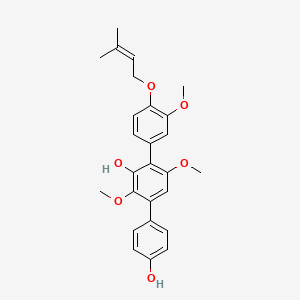

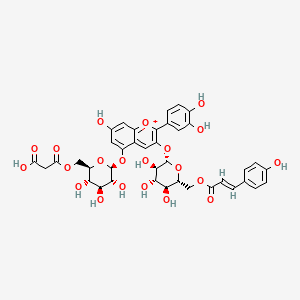

Pyralomicin 1c is a naturally occurring antibiotic compound isolated from the bacterium Microtetraspora spiralis. It belongs to the class of pyranonaphthoquinone antibiotics and exhibits notable antitumor properties, including glucosidase-inhibiting activities . The compound’s unique structure and bioactivity make it a subject of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of Pyralomicin 1c involves several steps, starting from simple carbohydrate precursors. The synthesis typically includes the formation of the benzopyranopyrrole core unit through a series of nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) reactions . Tailoring enzymes such as halogenases, O-methyltransferases, and N-glycosyltransferases are employed for further modifications of the core structure .

Industrial Production Methods: Industrial production of this compound is achieved through fermentation processes using genetically engineered strains of Nonomuraea spiralis. The biosynthetic gene cluster responsible for this compound production has been cloned and sequenced, allowing for optimized production in industrial settings .

化学反応の分析

Types of Reactions: Pyralomicin 1c undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Halogenation and other substitution reactions are common in the modification of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions.

Major Products: The major products formed from these reactions include various halogenated, methylated, and glycosylated derivatives of this compound .

科学的研究の応用

Pyralomicin 1c has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying complex natural product synthesis and biosynthetic pathways.

Biology: Investigated for its role in microbial interactions and as a potential antimicrobial agent.

Medicine: Explored for its antitumor and glucosidase-inhibiting properties, making it a candidate for cancer and diabetes research.

Industry: Utilized in the development of new antibiotics and as a lead compound for drug discovery.

作用機序

Pyralomicin 1c exerts its effects primarily through the inhibition of glucosidase enzymes. The compound binds to the active site of the enzyme, preventing the hydrolysis of glucosidic bonds. This inhibition disrupts the metabolic processes of target cells, leading to their death. The molecular targets and pathways involved include the benzopyranopyrrole core unit, which interacts with the enzyme’s active site .

類似化合物との比較

Pyoluteorin: Another antibiotic with a similar benzopyranopyrrole core.

Pyrrolomycin: Shares structural similarities but differs in the cyclization reaction involving the proline residue.

Uniqueness: Pyralomicin 1c is unique due to its specific glucosidase-inhibiting activity and its potential as an antitumor agent. The presence of multiple halogenated and glycosylated derivatives further distinguishes it from other similar compounds .

特性

分子式 |

C19H17Cl2NO7 |

|---|---|

分子量 |

442.2 g/mol |

IUPAC名 |

2,6-dichloro-5-hydroxy-8-methyl-1-[(1R,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]chromeno[2,3-b]pyrrol-4-one |

InChI |

InChI=1S/C19H17Cl2NO7/c1-6-2-9(20)15(26)12-14(25)8-4-11(21)22(19(8)29-18(6)12)10-3-7(5-23)13(24)17(28)16(10)27/h2-4,10,13,16-17,23-24,26-28H,5H2,1H3/t10-,13-,16+,17+/m1/s1 |

InChIキー |

QZDFKKWMBPFPOS-WIINYEKRSA-N |

異性体SMILES |

CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3[C@@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO)Cl)O)Cl |

正規SMILES |

CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)O)CO)Cl)O)Cl |

同義語 |

pyralomicin 1c |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione](/img/structure/B1248563.png)

![3-amino-4-[methyl(phenyl)amino]-1H-isochromen-1-one](/img/structure/B1248567.png)

![4-amino-N-[(3S,4R,5R,7R)-1-azatricyclo[3.3.1.03,7]nonan-4-yl]-5-chloro-2-methoxybenzamide](/img/structure/B1248571.png)

![2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B1248578.png)